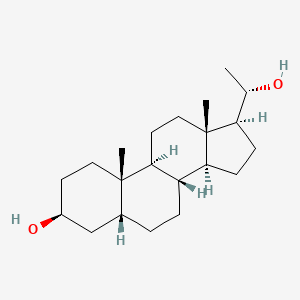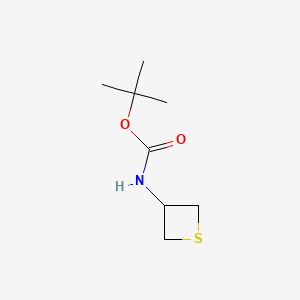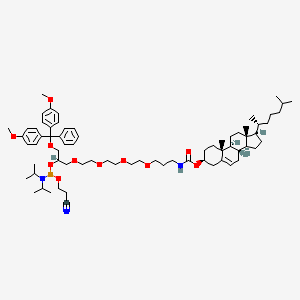
Cholesteryl-teg cep
Vue d'ensemble
Description
Cholesteryl-TEG CEP is a chemical compound that is used in the synthesis of a 1O2 sensitive linker for the monitoring of 1O2 in live mammalian cells . It is a lipophilic modification aiding in cellular delivery . The addition of lipophilic groups to an oligonucleotide would be expected to enhance cellular uptake/membrane permeation .
Synthesis Analysis
Cholesteryl-TEG CEP is used in a manner identical to normal protected nucleoside support since it contains the DMT group . Cleavage of the oligonucleotide from this support requires 2 hours at room temperature with ammonium hydroxide .
Molecular Structure Analysis
Cholesteryl-TEG CEP contains a total of 197 bonds; 91 non-H bonds, 21 multiple bonds, 38 rotatable bonds, 2 double bonds, 1 triple bond, 18 aromatic bonds, 1 five-membered ring, 6 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 (thio-) carbamate (aliphatic), 1 nitrile (aliphatic), 5 ethers .
Chemical Reactions Analysis
Cholesteryl-TEG CEP reacts with strong oxidizing agents .
Physical And Chemical Properties Analysis
Cholesteryl-TEG CEP has a molecular weight of 1196.58 . It has a boiling point of 1019.4±65.0 °C (Predicted) and a pKa of 12.35±0.46 (Predicted) .
Applications De Recherche Scientifique
1. CETP Inhibition and Cardiovascular Risk
CETP inhibition is an experimental strategy for raising high-density lipoprotein cholesterol (HDL-C) to reduce cardiovascular risk. Anacetrapib, a potent CETP inhibitor, is highlighted for its effectiveness in this regard. This approach targets HDL-C, offering a novel mechanism for managing cardiovascular diseases (Gutstein et al., 2012).
2. CETP and Atherosclerosis Development
CETP plays a role in transferring cholesteryl ester from HDL to other lipoproteins. Research using antisense oligodeoxynucleotides (ODNs) against CETP in cholesterol-fed rabbits showed that suppression of CETP can inhibit atherosclerosis development, suggesting a potential therapeutic application (Sugano et al., 1998).
3. HDL Function and Low CETP Plasma Levels
Low endogenous plasma levels of CETP have been associated with increased mortality in coronary artery disease (CAD) patients. This research implies a critical role for CETP in HDL function, with lower levels correlating with decreased HDL function (Scharnagl et al., 2014).
4. CETP Inhibitors and Lipoprotein Metabolism
CETP inhibitors, like torcetrapib, have been studied for their effects on HDL and LDL cholesterol levels, exploring their potential in altering atherogenesis. The article discusses the implications of CETP inhibitors on lipoprotein metabolism and cardiovascular events (Kastelein, 2007).
5. Application in Nanotechnology
Cholesteryl-TEG anchor molecules are used for building nanotechnological structures on membrane surfaces. This application takes advantage of the specific Watson-Crick base pairing, enabling further functionalization of particles for various uses (Bunge et al., 2009).
6. CETP Gene Polymorphisms and Statin Therapy
Research on CETP gene polymorphisms has shown that variations can influence the effectiveness of statin therapy in type 2 diabetes. This finding is significant for identifying patients who may benefit most from specific treatments (van Venrooij et al., 2003).
7. Structural Insights into CETP
Studies on the structure of CETP have revealed a long tunnel and four bound lipid molecules, providing essential insights into its function and potential as a therapeutic target. This structural understanding is crucial for the development of new CETP inhibitors (Qiu et al., 2007).
Safety And Hazards
Orientations Futures
Cholesteryl-TEG CEP is used in the synthesis of a 1O2 sensitive linker for the monitoring of 1O2 in live mammalian cells . This strategy has proved to be useful for delivering therapeutic oligonucleotides to a broad distribution of targets . Future research may focus on improving the efficacy of this compound in various applications such as drug delivery systems, bioimaging, and nanotechnology .
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropoxy]ethoxy]ethoxy]ethoxy]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H106N3O11P/c1-51(2)18-15-19-54(7)64-32-33-65-63-31-26-58-48-61(34-36-68(58,8)66(63)35-37-69(64,65)9)83-67(74)72-39-17-40-77-42-43-78-44-45-79-46-47-80-49-62(84-85(82-41-16-38-71)73(52(3)4)53(5)6)50-81-70(55-20-13-12-14-21-55,56-22-27-59(75-10)28-23-56)57-24-29-60(76-11)30-25-57/h12-14,20-30,51-54,61-66H,15-19,31-37,39-50H2,1-11H3,(H,72,74)/t54-,61+,62?,63+,64-,65+,66+,68+,69-,85?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJSTUYYFCEZCA-PORNTWEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCOCCOCCOCCOCC(COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCOCCOCCOCCOCC(COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H106N3O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801099383 | |
| Record name | Cholest-5-en-3-ol (3β)-, 3-[17-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-19-[bis(1-methylethyl)amino]-22-cyano-6,9,12,15,18,20-hexaoxa-2-aza-19-phosphadocosanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1196.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesteryl-teg cep | |
CAS RN |
873435-29-1 | |
| Record name | Cholest-5-en-3-ol (3β)-, 3-[17-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-19-[bis(1-methylethyl)amino]-22-cyano-6,9,12,15,18,20-hexaoxa-2-aza-19-phosphadocosanoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873435-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3-ol (3β)-, 3-[17-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-19-[bis(1-methylethyl)amino]-22-cyano-6,9,12,15,18,20-hexaoxa-2-aza-19-phosphadocosanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



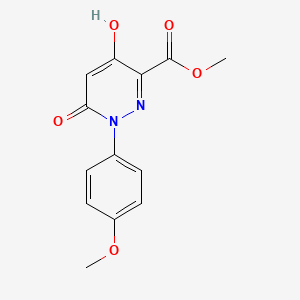

![2,3',4,5',6-Pentakis(dihydrogen phosphate)[1,1'-biphenyl]-2,3',4,5',6-pentol](/img/no-structure.png)
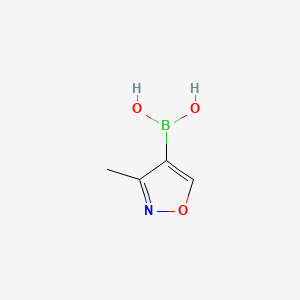
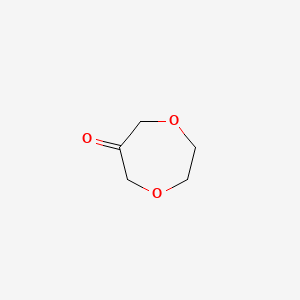
![N-[5-[1-(3,4-dichlorophenyl)-5-(4-fluorophenyl)pyrazol-3-yl]pyridin-2-yl]-N',N'-di(propan-2-yl)ethane-1,2-diamine](/img/structure/B569425.png)
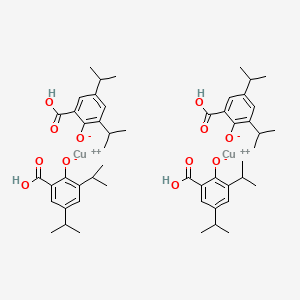
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B569429.png)
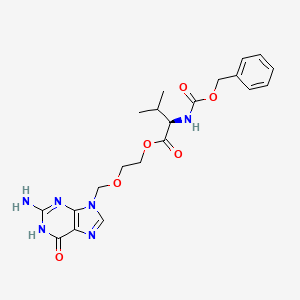
![1H-3,7-Methano[1,2]diazeto[3,4-f]benzimidazole](/img/structure/B569432.png)
![2-(Pyridin-4-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B569434.png)

